[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine
Description
[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine is a piperidine derivative featuring a 2,4-dichlorobenzyl substituent at the piperidine nitrogen and a methanamine group at the 4-position. The 2,4-dichlorophenyl group is a common pharmacophore in medicinal chemistry, known to enhance lipophilicity and target binding in therapeutic agents .
Properties
IUPAC Name |
[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c14-12-2-1-11(13(15)7-12)9-17-5-3-10(8-16)4-6-17/h1-2,7,10H,3-6,8-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWVUEGSGMRWNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation Reaction
- Reagents: Piperidin-4-amine, 2,4-dichlorobenzyl chloride, base (e.g., triethylamine or pyridine).
- Conditions: Anhydrous environment to avoid hydrolysis of benzyl chloride; typically conducted in an inert solvent such as tetrahydrofuran (THF) or acetonitrile.
- Procedure: The piperidin-4-amine is reacted with 2,4-dichlorobenzyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is stirred under nitrogen atmosphere at room temperature or slightly elevated temperatures.
- Purification: The product is purified by recrystallization or column chromatography. Analytical techniques such as HPLC and TLC are used to monitor purity.
Introduction of Methanamine Group
- Method: Reductive amination using formaldehyde and ammonium chloride or ammonium acetate.
- Reagents: Formaldehyde (as aqueous solution or paraformaldehyde), ammonium chloride, reducing agent (e.g., sodium cyanoborohydride or hydrogenation catalysts).
- Procedure: The N-(2,4-dichlorobenzyl)piperidin-4-amine intermediate is reacted with formaldehyde and ammonium chloride to form an imine intermediate, which is then reduced to yield the methanamine-substituted product.
- Conditions: Typically carried out in methanol or ethanol under mild heating (room temperature to 50°C).
- Purification: The final compound is often isolated as its hydrochloride salt to improve solubility and stability, followed by recrystallization.
Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-alkylation | Piperidin-4-amine + 2,4-dichlorobenzyl chloride, base, anhydrous THF, room temp | 70-85 | Anhydrous conditions critical to prevent side reactions |
| Reductive amination | Formaldehyde + ammonium chloride + NaBH3CN, methanol, 25-50°C | 60-75 | Controlled pH and temperature optimize yield |
| Salt formation (hydrochloride) | Treatment with HCl in ethanol, recrystallization | >90 | Enhances compound stability and solubility |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm substitution patterns on the piperidine ring and benzyl group.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight (m/z ~273.2 for free base).
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment.
- X-ray Crystallography: Occasionally employed to determine crystal structure and confirm stereochemistry when crystalline samples are available.
Research Findings and Notes
- The hydrochloride salt form of the compound exhibits improved aqueous solubility due to ionic interactions, facilitating biological assays and formulation.
- Maintaining anhydrous and inert atmosphere conditions during N-alkylation is crucial to avoid hydrolysis of benzyl chloride and unwanted side products.
- Reductive amination conditions require careful control of pH and temperature to maximize yield and minimize over-reduction or polymerization of formaldehyde.
- The compound’s preparation has been optimized for laboratory-scale synthesis, with potential scalability for pharmaceutical research.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Typical Conditions | Yield Range (%) | Remarks |
|---|---|---|---|---|
| N-Alkylation | Piperidin-4-amine, 2,4-dichlorobenzyl chloride, triethylamine | Anhydrous THF, RT, inert atmosphere | 70-85 | Avoid moisture to prevent hydrolysis |
| Reductive Amination | Formaldehyde, ammonium chloride, sodium cyanoborohydride | Methanol, 25-50°C | 60-75 | pH control critical for selectivity |
| Hydrochloride Salt Formation | HCl in ethanol | RT, recrystallization | >90 | Improves solubility and stability |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (-NH₂) and piperidine nitrogen serve as nucleophilic centers, enabling reactions with electrophilic agents:
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Alkylation | Methyl iodide, ethyl bromide | N-alkylated derivatives (e.g., quaternary ammonium salts) | |
| Acylation | Acetyl chloride, benzoyl chloride | Amides (e.g., acetylated/benzoylated derivatives) | |
| Sulfonylation | Tosyl chloride, mesyl chloride | Sulfonamide derivatives |
For example, acylation with benzoyl chloride in dichloromethane (DCM) and triethylamine (TEA) yields stable amides, critical for modifying pharmacological properties.
Electrophilic Aromatic Substitution
The 2,4-dichlorophenyl group undergoes electrophilic substitution at the meta and para positions relative to chlorine atoms:
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Nitration | Nitric acid (HNO₃), sulfuric acid (H₂SO₄) | Nitro-substituted derivatives | |
| Sulfonation | Fuming H₂SO₄ | Sulfonic acid derivatives | |
| Halogenation | Cl₂/AlCl₃ or Br₂/FeBr₃ | Tri/tetrahalogenated products |
The electron-withdrawing chlorine atoms direct incoming electrophiles to activated positions, enabling regioselective modifications.
Hofmann Elimination
Under strongly basic conditions, the amine undergoes Hofmann elimination to form alkenes:
| Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|
| NaOH (aq.), heat | Piperidine-derived alkene + NH₃ | Moderate |
This reaction is utilized to study steric effects or generate unsaturated intermediates for further synthesis.
Reductive Amination
The primary amine participates in reductive amination with ketones or aldehydes:
| Carbonyl Compound | Reducing Agent | Products | Source |
|---|---|---|---|
| Formaldehyde | Sodium cyanoborohydride (NaBH₃CN) | N-methylpiperidine derivative | |
| Acetophenone | Hydrogen (H₂)/Pd-C | Secondary amine adducts |
This method is pivotal for introducing branched alkyl chains or aryl groups.
Biological Interactions
Though not strictly chemical reactions, the compound interacts with biological systems through:
-
Receptor binding : Demonstrates affinity for serotonin (5-HT₁ₐ) and dopamine receptors via hydrogen bonding and π-π stacking interactions .
-
Enzyme inhibition : Modulates activity of cytochrome P450 isoenzymes (e.g., CYP3A4) in pharmacokinetic studies.
Stability and Degradation
Critical stability parameters under varying conditions:
| Condition | Observation | Implication | Source |
|---|---|---|---|
| Acidic (pH < 3) | Protonation of amine; salt formation | Enhanced water solubility | |
| Oxidative (H₂O₂, light) | Degradation of dichlorophenyl group | Formation of quinone derivatives | |
| Thermal (>200°C) | Decomposition via C-N bond cleavage | Piperidine ring fragmentation |
Comparative Reactivity of Structural Analogs
Reactivity trends among related piperidine derivatives:
| Compound | Key Reactivity Difference | Source |
|---|---|---|
| N-Methyl-4-(3-chlorophenyl)piperidine | Reduced acylation due to steric hindrance | |
| 4-(3-Chloro-phenyl)-piperidine | Faster electrophilic substitution (no -CH₂NH₂) |
Scientific Research Applications
Overview
[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine, commonly referred to as a piperidine derivative, has garnered attention in various scientific domains due to its unique chemical structure and potential applications. This compound is characterized by its molecular formula and a molecular weight of approximately 273.20 g/mol. Its applications span across chemistry, biology, medicine, and industrial processes.
Chemistry
In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it a versatile compound in organic synthesis.
Key Reactions:
- Nucleophilic Substitution: The piperidine ring can undergo nucleophilic substitution reactions, which are essential for creating diverse chemical derivatives.
- Oxidation and Reduction: The compound can be oxidized to yield ketones or carboxylic acids and reduced to produce amines or alcohols, facilitating multiple synthetic pathways.
Biology
In biological research, this compound has been studied for its interactions with various receptors and enzymes. Its ability to bind selectively to certain biological targets makes it valuable in pharmacological studies.
Applications:
- Receptor Binding Studies: It is utilized in receptor binding assays to understand the mechanisms of drug action and receptor activation.
- Signal Transduction Research: The compound's influence on signal transduction pathways is being explored for its potential therapeutic effects.
Medicine
The therapeutic potential of this compound is significant due to its unique molecular properties. Research indicates that it may have implications in treating conditions mediated by specific receptors.
Case Studies:
- Antidepressant Activity: Some studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models.
- Pain Management: Its interaction with pain receptors has been investigated for potential analgesic properties.
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various manufacturing processes.
Applications:
- Material Science: It is explored as a precursor for creating polymers and other advanced materials.
- Chemical Processes: The compound's chemical properties are utilized in optimizing reaction conditions for large-scale production.
Mechanism of Action
The mechanism of action of [1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Key Observations
Substituent Effects on Activity: The position of chlorine atoms on the phenyl ring significantly impacts target selectivity. For example, 2,4-dichlorophenyl derivatives (Target Compound, ) may exhibit different receptor binding profiles compared to 3,4-dichloro () or 2-chloro () analogs.
Synthetic Accessibility :
- Piperidine derivatives are often synthesized via reductive amination or coupling reactions. For instance, 7-bromo-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}imidazo[1,5-a]pyridine-1-carboxamide () was prepared with a 56% yield using similar methods .
Safety and Handling :
- Piperidinyl methanamines, such as 1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine, are classified as skin/eye irritants and respiratory hazards, necessitating strict safety protocols . The Target Compound likely requires similar precautions.
Biological Activity
Overview
[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a 2,4-dichlorophenylmethyl group. This compound has garnered attention for its biological activity, particularly its interaction with the cannabinoid-1 receptor (CB1R), where it acts as an antagonist. The following sections detail its biological activity, mechanisms of action, and potential therapeutic applications.
The primary target of this compound is the cannabinoid-1 receptor (CB1R) . As an antagonist, it inhibits the receptor's activity, which plays a significant role in the endocannabinoid system that regulates various physiological processes including pain sensation, mood, appetite, and memory.
Biochemical Pathways
The compound influences several biochemical pathways through its interaction with CB1R. It modulates neurotransmitter release and can affect gene expression related to cell growth and differentiation. Additionally, it may alter cellular metabolism by interacting with metabolic enzymes.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has a polar surface area (TPSA) exceeding 90 Ų, indicating a low probability of crossing the blood-brain barrier (BBB). This property suggests that its effects may be more pronounced in peripheral tissues rather than central nervous system (CNS) sites.
Cellular Effects
Research indicates that this compound can significantly influence cell function by altering signaling pathways and metabolic processes. For instance:
- Gene Expression : It has been shown to modulate the expression of genes involved in cellular growth.
- Metabolic Interactions : The compound interacts with various metabolic enzymes, impacting energy production within cells.
Case Studies
Several studies have highlighted the biological effects of this compound:
- Antinociceptive Effects : In animal models, administration of this compound demonstrated significant antinociceptive properties, suggesting potential applications in pain management.
- Mood Regulation : Its antagonistic action on CB1R may contribute to mood stabilization effects observed in preclinical trials.
Comparison with Similar Compounds
To understand its unique properties better, this compound can be compared to other piperidine derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(3,4-Dichlorophenyl)-N-(piperidin-4-yl)methanamine | Structure | Similar CB1R antagonism |
| {1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine | Similar structure with different substitution | Varies in receptor affinity |
Chemistry
In synthetic chemistry, this compound serves as a building block for more complex molecules due to its unique structure and reactivity profile. It allows researchers to explore new synthetic methodologies and transformations.
Medicine
The pharmacological potential of this compound is under investigation for therapeutic applications in areas such as:
- Pain Management : Due to its CB1R antagonism.
- Psychiatric Disorders : Potential use in managing mood disorders through modulation of endocannabinoid signaling.
Q & A
Q. How do environmental factors (pH, temperature) influence compound stability during long-term storage?
- Methodological Answer :
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC. Optimal stability observed at -20°C in amber vials .
- pH Stability Profile : Use phosphate buffers (pH 2–9) to identify degradation hotspots (e.g., hydrolysis at pH >8) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
